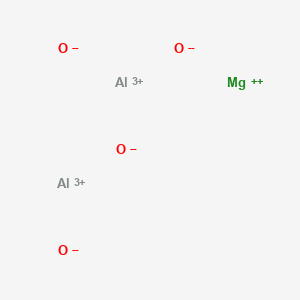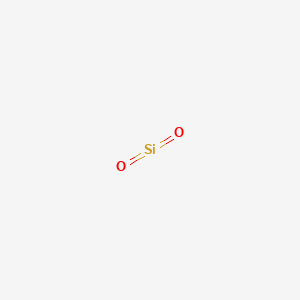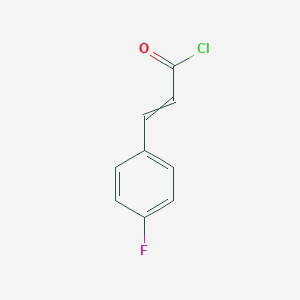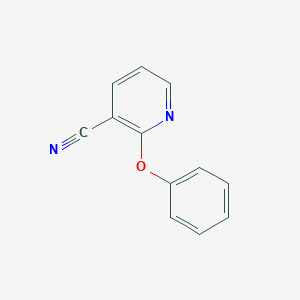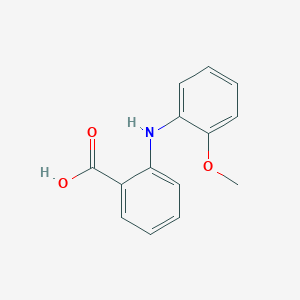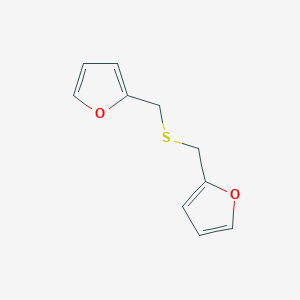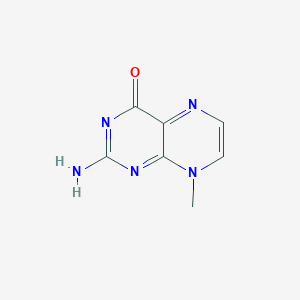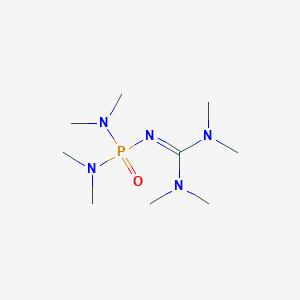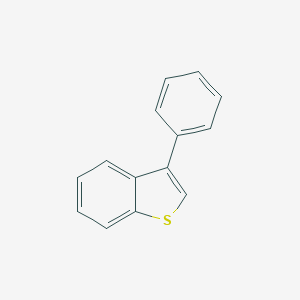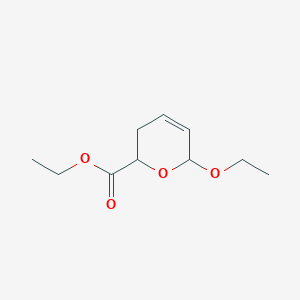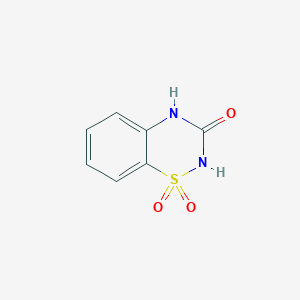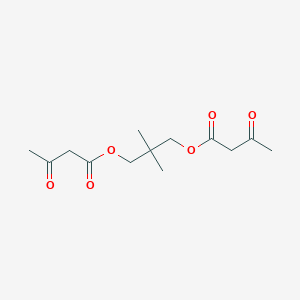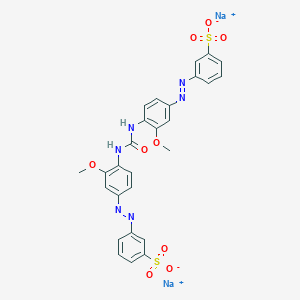
Hydroxy-3-endo-bornanone-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-3-endo-bornanone-2 (HBO) is a bicyclic ketone that has been widely studied for its potential applications in various fields, including pharmaceuticals, perfumes, and flavors. The compound has a unique structure that makes it an attractive target for synthesis and research.
Wissenschaftliche Forschungsanwendungen
Hydroxy-3-endo-bornanone-2 has been studied extensively for its potential applications in various fields, including pharmaceuticals, perfumes, and flavors. In the pharmaceutical industry, Hydroxy-3-endo-bornanone-2 has been shown to have anti-inflammatory, analgesic, and antitumor properties. In the perfume industry, Hydroxy-3-endo-bornanone-2 is used as a fragrance ingredient due to its unique odor profile. In the flavor industry, Hydroxy-3-endo-bornanone-2 is used to enhance the flavor of food and beverages.
Wirkmechanismus
The mechanism of action of Hydroxy-3-endo-bornanone-2 is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Hydroxy-3-endo-bornanone-2 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemische Und Physiologische Effekte
Hydroxy-3-endo-bornanone-2 has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In addition, Hydroxy-3-endo-bornanone-2 has been shown to have antioxidant and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Hydroxy-3-endo-bornanone-2 in lab experiments is its unique structure, which makes it an attractive target for synthesis and research. In addition, Hydroxy-3-endo-bornanone-2 has been shown to have a variety of biological activities, making it a potential therapeutic agent for a variety of diseases. However, one of the limitations of using Hydroxy-3-endo-bornanone-2 in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on Hydroxy-3-endo-bornanone-2, including the development of novel synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications. In addition, further research is needed to determine the optimal dosage and administration of Hydroxy-3-endo-bornanone-2 for different diseases and conditions. Finally, the development of new formulations and delivery methods for Hydroxy-3-endo-bornanone-2 may enhance its therapeutic potential.
Synthesemethoden
Hydroxy-3-endo-bornanone-2 can be synthesized using several methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form a cyclic intermediate, which is then treated with hydrogen peroxide to yield Hydroxy-3-endo-bornanone-2. The Birch reduction involves the reduction of benzene using sodium and liquid ammonia, followed by the addition of cyclopentadiene to form Hydroxy-3-endo-bornanone-2. The Grignard reaction involves the reaction of cyclopentadiene with magnesium, followed by the addition of formaldehyde to yield Hydroxy-3-endo-bornanone-2.
Eigenschaften
CAS-Nummer |
10373-81-6 |
|---|---|
Produktname |
Hydroxy-3-endo-bornanone-2 |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
AXMKZEOEXSKFJI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



